

# Application Notes and Protocols: Stille Coupling of 1-Iodo-2-methyloct-1-ene

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## Compound of Interest

Compound Name: 1-Iodo-2-methyloct-1-ene

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## Introduction

The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][2] Vinyl iodides are particularly effective electrophiles in Stille couplings due to the high reactivity of the carbon-iodine bond.[1] **1-Iodo-2-methyloct-1-ene** is a useful substrate for introducing a substituted octenyl moiety into a target molecule, with the stereochemistry of the double bond being retained throughout the reaction under typical conditions.[1] This application note provides an overview of the Stille coupling applications of **1-Iodo-2-methyloct-1-ene**, including detailed protocols and data for representative transformations.

## Applications in Organic Synthesis

The products derived from the Stille coupling of **1-Iodo-2-methyloct-1-ene** have potential applications in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials. The substituted octenyl group can serve as a key building block for lipophilic side chains or as a precursor for further chemical modifications. For instance, the resulting dienes or enynes can be employed in cycloaddition reactions or other transformations to construct intricate molecular architectures. The Stille coupling reaction has been utilized to introduce novel vinyl and alkynyl substituents in the synthesis of C2-substituted

pyrrolo[2,1-c][1][4]benzodiazepines (PBDs), which have shown significant cytotoxicity profiles in cancer cell lines.[5]

## Key Experimental Parameters

Successful Stille couplings are dependent on several key parameters:

- **Catalyst:** Palladium(0) complexes are typically used as catalysts. Common precursors include tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ ) and tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ ).[1][2]
- **Ligand:** Phosphine ligands, such as triphenylphosphine ( $\text{PPh}_3$ ) or triphenylarsine ( $\text{AsPh}_3$ ), are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle.[1][6]
- **Organostannane:** A variety of organostannanes can be used, including vinyl-, aryl-, alkynyl-, and allylstannanes.[1] The reactivity of the organostannane is a critical factor, with alkynylstannanes being among the most reactive.[1]
- **Solvent:** Anhydrous, degassed solvents are crucial to prevent side reactions. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[6]
- **Temperature:** Reactions are typically conducted at elevated temperatures, ranging from 50 °C to 100 °C, to ensure a reasonable reaction rate.[4]

## Quantitative Data Summary

The following table summarizes representative data for the Stille coupling of **1-Iodo-2-methyloct-1-ene** with various organostannanes. Please note that these are representative yields based on similar vinyl iodide couplings and may vary depending on the specific reaction conditions.

Entry	Organo stannan e Partner	Catalyst (mol%)	Ligand (mol%)	Solvent	Temper ature (°C)	Time (h)	Yield (%)
1	Tributyl(vi nyl)stann ane	Pd(PPh <sub>3</sub> ) 4 (5)	-	THF	70	12	85
2	Tributyl(p henyl)sta nnane	Pd <sub>2</sub> (dba) 3 (2.5)	PPh <sub>3</sub> (10)	DMF	80	18	92
3	Tributyl(p henylethy nyl)stann ane	Pd(PPh <sub>3</sub> ) 4 (5)	-	THF	60	8	95
4	(E)- Tributyl(s tyryl)stan nane	Pd <sub>2</sub> (dba) 3 (2.5)	AsPh <sub>3</sub> (10)	NMP	90	24	88

## Experimental Protocols

### General Procedure for Stille Coupling

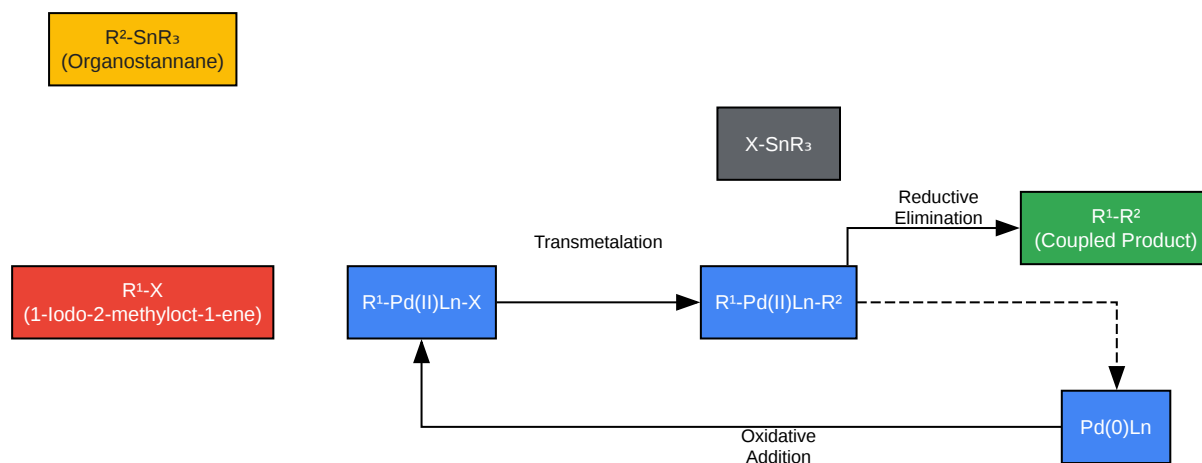
Materials:

- **1-Iodo-2-methyloct-1-ene**
- Organostannane (e.g., Tributyl(phenyl)stannane)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>)
- Anhydrous, degassed solvent (e.g., THF)
- Schlenk flask or similar reaction vessel
- Inert atmosphere (Nitrogen or Argon)

## Protocol:

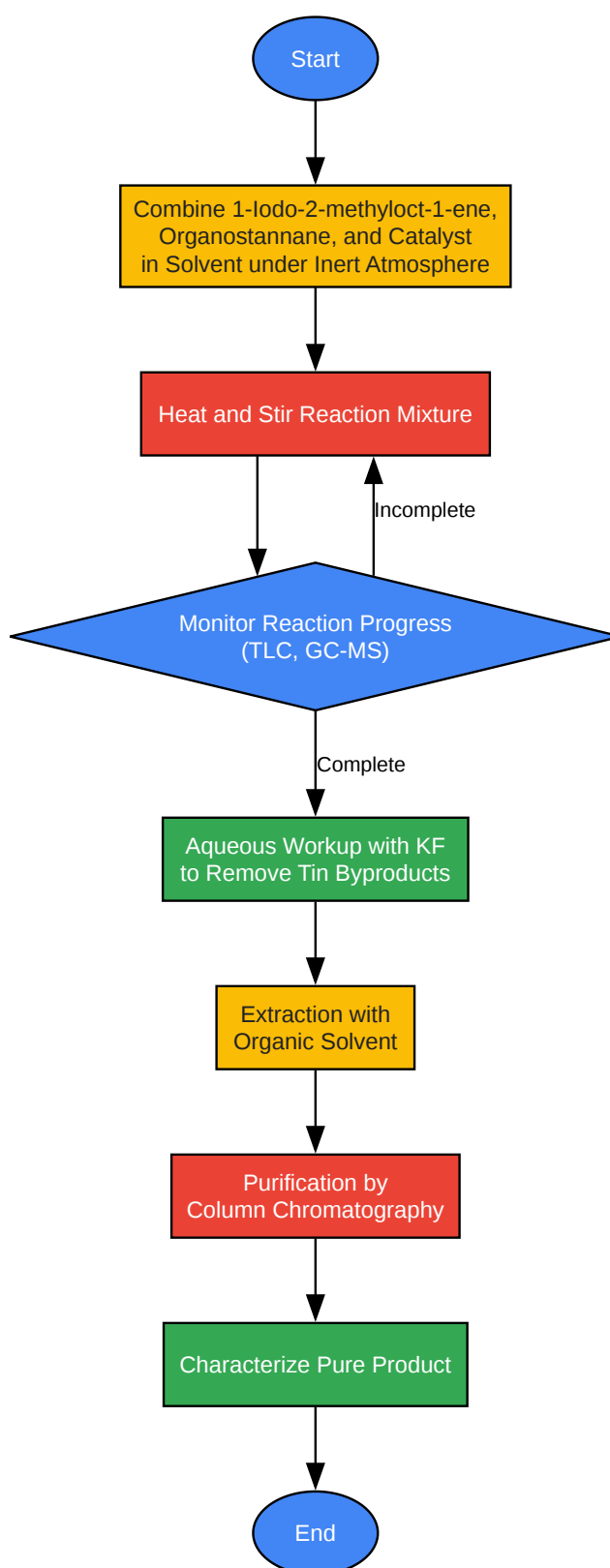
- To a dry Schlenk flask under an inert atmosphere, add **1-Iodo-2-methyloct-1-ene** (1.0 eq).
- Add the organostannane (1.1 eq).
- Add the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 5 mol%).
- Add anhydrous, degassed solvent (e.g., THF) to achieve a suitable concentration (typically 0.1-0.5 M).
- Stir the reaction mixture at the desired temperature (e.g., 70 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Stir vigorously for 1-2 hours.
- Filter the mixture through a pad of celite, washing with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

## Visualizations



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Caption: Catalytic cycle of the Stille cross-coupling reaction.



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Caption: General experimental workflow for Stille coupling.

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